SSTR2 Receptor Binding Affinity of 3,5-Difluorophenylalanine‑Containing Somatostatin Analogs
In a head‑to‑head receptor binding study, a somatostatin analog bearing L‑3‑(3′,5′‑difluorophenyl)‑alanine (Dfp) at position 7 ([D‑Trp8, L‑Dfp7]‑SRIF) exhibited an IC50 value of 0.52 nM at SSTR2, compared to 0.38 nM for native somatostatin‑14 and 0.45 nM for octreotide [1]. Another analog with Dfp at position 11 ([D‑Trp8, L‑Dfp11]‑SRIF) displayed an IC50 of 2.1 nM at SSTR2, still within the sub‑nanomolar range [1]. In contrast, the non‑fluorinated parent peptide (L‑Phe at position 7) had an IC50 of >1000 nM at SSTR2, representing a >1,900‑fold loss in potency [1].
| Evidence Dimension | SSTR2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.52 nM ([D‑Trp8, L‑Dfp7]‑SRIF); 2.1 nM ([D‑Trp8, L‑Dfp11]‑SRIF) |
| Comparator Or Baseline | Native somatostatin‑14 (0.38 nM); Octreotide (0.45 nM); Non‑fluorinated L‑Phe analog (>1000 nM) |
| Quantified Difference | Dfp7 analog is 1.4‑fold less potent than native somatostatin but >1,900‑fold more potent than non‑fluorinated analog |
| Conditions | Competitive radioligand binding assay using [125I]‑Tyr11‑SRIF‑14 on CHO‑K1 cells stably expressing human SSTR2 |
Why This Matters
Demonstrates that 3,5‑difluorophenylalanine enables sub‑nanomolar GPCR engagement where non‑fluorinated phenylalanine fails, validating its necessity in high‑potency peptide drug candidates.
- [1] Martín-Gago P, Rol Á, Todorovski T, et al. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'-difluorophenyl)-alanine. Sci Rep. 2016;6:27285. doi:10.1038/srep27285. View Source
